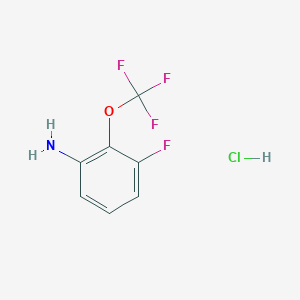

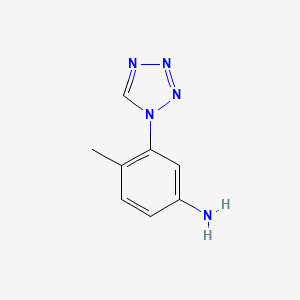

4-methyl-3-(1H-tetrazol-1-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methyl-3-(1H-tetrazol-1-yl)aniline is a chemical compound with the molecular formula C8H9N5 and a molecular weight of 175.19 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 4-methyl-3-(1H-tetrazol-1-yl)aniline is 1S/C8H9N5/c1-6-2-3-7(9)4-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

4-methyl-3-(1H-tetrazol-1-yl)aniline is a solid substance at room temperature . The predicted melting point is 132.94°C, and the predicted boiling point is approximately 396.5°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3, and the predicted refractive index is n20D 1.72 .Applications De Recherche Scientifique

Electroluminescence and Photophysical Properties

Research on tetradentate bis-cyclometalated platinum complexes, including those derived from aniline derivatives, has shown significant potential in electroluminescence applications. These complexes exhibit high luminescence and have been incorporated into organic light-emitting diode (OLED) devices, demonstrating excellent performance. The study of their design, synthesis, structure, and photophysical properties has contributed to the advancement of materials with potential applications in display and lighting technologies (Vezzu et al., 2010).

Nitration of Aromatic Compounds

The synthesis and application of ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium nitrate, for the nitration of aromatic compounds, including aniline derivatives, have been explored. This research provides insights into efficient and selective nitration processes, which are crucial for the production of various organic intermediates used in pharmaceuticals, agrochemicals, and dyes (Zolfigol et al., 2012).

DNA-Binding and Antioxidant Activities

Studies on silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives have demonstrated their DNA-binding properties and antioxidant activities. These findings are significant for the development of new therapeutic agents and for understanding the mechanisms of action of metal-based drugs (Wu et al., 2014).

Electrocatalytic Properties

The electrosynthesis of polyaniline in ionic liquids and its electrocatalytic properties have been investigated, highlighting the potential of aniline derivatives in electrochemical applications. These studies focus on the development of materials with significant electrocatalytic activity for applications such as sensors and energy storage devices (Ximin et al., 2005).

Optical Properties of Schiff Bases

Research on azo-based phenylthiophene Schiff bases synthesized from aniline derivatives has provided valuable insights into their crystal structures and optical properties. These materials have potential applications in the development of organic electronic devices due to their significant optical band gaps and the possibility of tuning their electronic properties (Shili et al., 2020).

Safety and Hazards

The safety information for 4-methyl-3-(1H-tetrazol-1-yl)aniline indicates that it may cause serious eye irritation and may cause respiratory irritation . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

Mécanisme D'action

Target of Action

This compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

Tetrazole derivatives have been known to prevent the synthesis of bacterial cell walls, resulting in cell lysis . They are structurally comparable to D-alanyl-D-alanine, a component of peptidoglycan, and are capable of reacting with penicillin-binding proteins .

Biochemical Pathways

Given its structural similarity to other tetrazole derivatives, it may interfere with the synthesis of peptidoglycan layers of the bacterial cell wall .

Pharmacokinetics

Its physical properties such as melting point (13294° C), boiling point (~3965° C at 760 mmHg), and density (~14 g/cm^3) have been reported .

Result of Action

Based on the known actions of similar tetrazole derivatives, it may lead to bacterial cell lysis by preventing the synthesis of bacterial cell walls .

Action Environment

It is known to be a solid at room temperature and should be stored under these conditions for stability .

Propriétés

IUPAC Name |

4-methyl-3-(tetrazol-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-2-3-7(9)4-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCANBIWZOKQTPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-(1H-tetrazol-1-yl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2986266.png)

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2986267.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2986268.png)

![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2986272.png)

![3-(1-Methylcyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2986273.png)

![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B2986277.png)